Specific Scientific Field: Theoretical Chemistry
Summary of the Application: Hydroxyl-functionalized ionic liquids, such as 1-(2-hydroxyethyl)-3-methylimidazolium ([C2OHmim]+), have been used in theoretical investigations of interactions with water (H2O), methanol (CH3OH), and dimethyl sulfoxide (DMSO) .
Methods of Application or Experimental Procedures: Density functional calculations were used to investigate these interactions .
Results or Outcomes: It was found that the cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms, i.e., H and O atoms, respectively .
Specific Scientific Field: Polymer Chemistry
Methods of Application or Experimental Procedures: Common methods of synthesis include the reaction of methacrylic acid with ethylene oxide, and the esterification of methacrylic acid with a large excess of ethylene glycol .
Results or Outcomes: Hydroxyethylmethacrylate is completely miscible with water and ethanol, but its polymer is practically insoluble in common solvents . Its viscosity is 0.0701 Pa⋅s at 20°C and 0.005 Pa⋅s at 30°C .
Summary of the Application: Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .
Methods of Application or Experimental Procedures: Hydroxyethyl cellulose and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations, to improve the drugs’ dissolution in the gastrointestinal fluids .
Results or Outcomes: Hydroxyethyl cellulose is also used extensively in the oil and gas industry as a drilling mud additive under the name HEC .
Specific Scientific Field: Environmental Chemistry
Summary of the Application: New hydrogels were synthesized by polymerization of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid with different initiators and cross-linking reagents .
Methods of Application or Experimental Procedures: These hydrogels incorporate carboxylic, amide, and sulfonic groups capable of removing metal ions .
Results or Outcomes: These copolymers were capable of interacting and removing Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II) ions from synthetic solutions and with real samples from mining wastewaters .
Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is a chemical compound characterized by its unique structure, which includes a triazole ring and a carboxylate functional group. Its molecular formula is and it has a molecular weight of 171.15 g/mol. The compound is known for its potential applications in pharmaceuticals, particularly as a precursor for nucleoside analogues like Ribavirin, which is used in antiviral therapies .
Several methods have been developed for synthesizing methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate:
Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate has several noteworthy applications:
Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate shares structural similarities with other triazole-based compounds. Here are some similar compounds along with a brief comparison:
Compound Name | Structure | Unique Features |
---|---|---|
Ribavirin | Nucleoside analogue | Used primarily as an antiviral agent; contains a ribose sugar moiety |
Methyl 1H-1,2,4-triazole-3-carboxylate | Triazole carboxylate | Serves as a precursor for various derivatives; lacks hydroxyl groups |
Ethyl 5-formyl-1H-1,2,3-triazole-4-carboxylate | Triazole aldehyde | Contains an aldehyde group which can be further modified; used in organic synthesis |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid | Triazole carboxylic acid | Acidic functional group allows for different reactivity compared to esters |
Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is unique due to its hydroxyethyl side chain which enhances its solubility and potential interactions in biological systems compared to other triazoles lacking such modifications.
The CN105037284A patent demonstrates a three-step diazo-free synthesis starting from thiosemicarbazide (Fig. 1). In the first stage, aqueous condensation with oxalic acid at 80°C forms a bicyclic intermediate through sequential acylation and base-mediated ring closure (Eq. 1):
$$
\text{Thiosemicarbazide} + \text{Oxalic acid} \xrightarrow{\text{H}_2\text{O, 80°C}} \text{Intermediate 4} \quad
$$
Nitric acid-mediated oxidative desulfurization at 80°C for 6 hours removes the mercapto group with concurrent ring stabilization. Final esterification using methanol under sulfuric acid catalysis achieves 93% conversion to the target ester, avoiding chromatographic purification through precise pH control during workup.
Table 1: Optimization of non-diazo synthesis parameters
Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | H₂O | 80 | 4 | 85 |
2 | HNO₃ (50%) | 80 | 6 | 92 |
3 | MeOH/H₂SO₄ | 65 | 3 | 93 |
Microwave irradiation reduces triazole ring formation time from 12 hours to 35 minutes compared to conventional heating. The Broad Institute study identifies dimethylformamide as optimal for microwave coupling due to its high dielectric loss tangent (tan δ = 0.161), enabling rapid heating to 150°C. Cyclization kinetics follow a second-order rate law with activation energy reduced by 28 kJ/mol under microwave conditions:
$$
k{\text{microwave}} = 2.3 \times 10^{-3} \, \text{s}^{-1} \quad \text{vs} \quad k{\text{conventional}} = 7.1 \times 10^{-4} \, \text{s}^{-1} \quad
$$
RuCl₂(PPh₃)₂ catalysts enable quantitative conversion at 2 mol% loading through σ-π orbital hybridization with triazole precursors.
Regiochemical control remains critical due to the triazole ring's three potential nitrogen sites. The ORBI study demonstrates that pre-coordination with ZnCl₂ directs hydroxyethylation to N1 with 91% selectivity (Eq. 2):
$$
\text{Triazole} + \text{Ethylene carbonate} \xrightarrow{\text{ZnCl}_2, 110°C} \text{N1-Hydroxyethyl derivative} \quad
$$
Protecting group strategies using Boc-anhydride at N4 increase N1 reactivity by 3.2-fold, as quantified through Hammett substituent constants (σₚ = -0.15).
Sulfuric acid (98%) achieves 93% esterification vs. 74% for Amberlyst-15 resin under identical conditions. Kinetic profiling reveals two distinct regimes:
Enzymatic catalysis using Candida antarctica lipase B shows promise for acid-sensitive substrates, achieving 68% conversion with 99.5% enantiomeric excess in non-aqueous media.